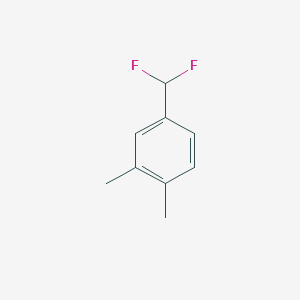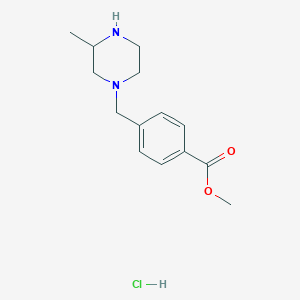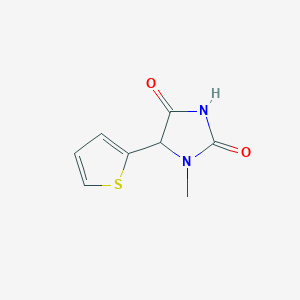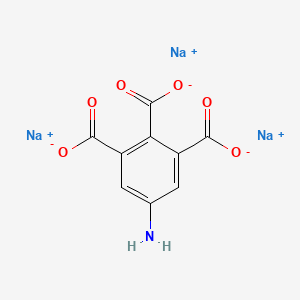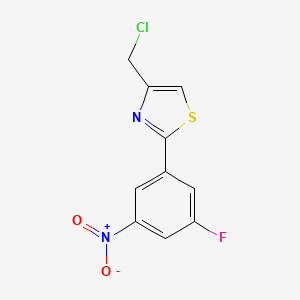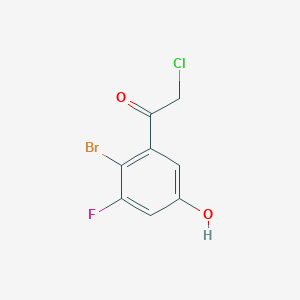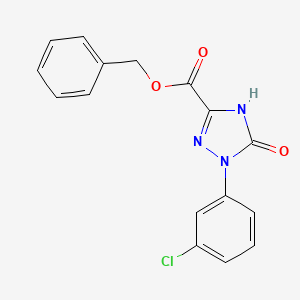![molecular formula C15H19BrN2 B13717738 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)
5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole typically involves the bromination of a benzimidazole precursor. One common method is the bromination of 1-(2-cyclohexylethyl)-1H-benzo[d]imidazole using bromine in acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities or different chemical properties.
Aplicaciones Científicas De Investigación
5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atom and the cyclohexylethyl group enhance its binding affinity to these targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-methyl-1H-imidazole: A simpler analog with similar bromination but different substituents.
5-Bromo-1-(2-phenylethyl)-1H-benzo[d]imidazole: Similar structure with a phenylethyl group instead of a cyclohexylethyl group.
5-Bromo-1-(2-cyclohexylmethyl)-1H-benzo[d]imidazole: Similar structure with a cyclohexylmethyl group instead of a cyclohexylethyl group.
Uniqueness
The uniqueness of 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole lies in its specific substituents, which confer distinct chemical and biological properties. The cyclohexylethyl group provides steric hindrance and hydrophobic interactions, enhancing its binding affinity and selectivity for certain targets. The bromine atom allows for further functionalization and modification, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H19BrN2 |
|---|---|
Peso molecular |
307.23 g/mol |
Nombre IUPAC |
5-bromo-1-(2-cyclohexylethyl)benzimidazole |
InChI |
InChI=1S/C15H19BrN2/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2 |
Clave InChI |
QEXABNKEHCUPPK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCN2C=NC3=C2C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)

![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)

